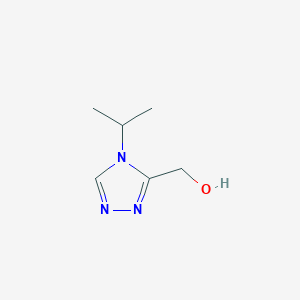
1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride is a versatile chemical compound that finds application in various scientific research areas. Its unique structure makes it an excellent candidate for drug development, polymer synthesis, and catalyst design, contributing to advancements in medicine and materials science. The molecular formula is C11H26Cl3N3 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride is characterized by a unique arrangement of atoms. The molecular formula is C11H26Cl3N3, with an average mass of 306.703 Da and a monoisotopic mass of 305.119232 Da .科学的研究の応用
Comprehensive Analysis of 1-(1,2-Dimethylpiperidin-4-yl)piperazine Trihydrochloride Applications
1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride is a chemical compound with a unique structure that lends itself to various scientific research applications. Below is a detailed analysis of its potential uses across different fields.
Drug Development: This compound’s structure makes it a promising candidate for the development of new pharmaceuticals. Its piperazine moiety is a common feature in many drugs, suggesting its potential in creating treatments for a range of conditions. For instance, piperazine derivatives are known for their wide range of biological and pharmaceutical activities, which include applications in cardiovascular drugs, antipsychotics, and antiretrovirals .
Polymer Synthesis: The versatility of 1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride extends to polymer science. It can be used in the synthesis of novel polymers with potential applications in biodegradable materials, coatings, and drug delivery systems. The compound could act as a monomer or a cross-linking agent due to its bifunctional nature.
Catalyst Design: In the field of catalysis, this compound could be employed to design new catalysts for chemical reactions. Its structural properties may allow for the development of catalysts that are more efficient, selective, and environmentally friendly. This could have significant implications for green chemistry and sustainable industrial processes.
Biological Studies: The compound’s potential biological activity makes it suitable for use in various biological studies. It could be used as a probe to study biological pathways or as a building block for more complex molecules that interact with biological systems. This could lead to new insights into cellular processes and disease mechanisms .
Analytical Chemistry: In analytical chemistry, 1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride could be used as a standard or reagent in chromatography, mass spectrometry, or spectroscopy. Its unique chemical properties might make it suitable for the detection and quantification of various substances .
Material Science: The compound’s structural features could be exploited in material science to create new materials with unique properties. These could include high-strength composites, conductive materials, or smart materials that respond to environmental stimuli.
Neuroscience Research: Given the importance of piperazine derivatives in neuroscience, this compound could be used in the synthesis of molecules that target neural pathways. It could help in the development of new treatments for neurological disorders or in the study of neurotransmitter systems .
Environmental Science: Lastly, 1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride could find applications in environmental science. It might be used in the synthesis of compounds that can remove pollutants from water or air, or as part of sensors that detect environmental toxins.
特性
IUPAC Name |
1-(1,2-dimethylpiperidin-4-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-10-9-11(3-6-13(10)2)14-7-4-12-5-8-14;;;/h10-12H,3-9H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHHJWUJAAWOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethylpiperidin-4-yl)piperazine trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2976582.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)
![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)
![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)
